An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the adage 'a potent molecule is not always a successful drug' holds significant truth. The journey from a promising hit compound to a clinically effective therapeutic agent is critically dependent on a molecule's physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2] A comprehensive understanding and early assessment of these properties are therefore not merely a procedural step but a strategic imperative to mitigate late-stage attrition and de-risk the development pipeline.[3]
This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(4-Aminopyridin-2-yl)azetidin-3-ol , a heterocyclic compound of interest in medicinal chemistry. This molecule incorporates both an aminopyridine moiety, a versatile building block in numerous biologically active compounds, and an azetidinol scaffold, which has garnered attention for its potential in designing novel therapeutic agents.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding, predicted data, and robust experimental protocols to facilitate a thorough characterization of this and similar molecules.
Core Physicochemical Profile of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
A foundational understanding of a molecule begins with its fundamental physicochemical identifiers and properties. While comprehensive experimental data for 1-(4-Aminopyridin-2-yl)azetidin-3-ol is not extensively available in public literature, we can compile its known identifiers and computationally predicted properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | [6] |
| Molecular Weight | 165.19 g/mol | [7] |
| CAS Number | 1403248-75-8 | [6] |
| Predicted XlogP | -0.2 | [7] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Aqueous Solubility | Not experimentally determined | |
| pKa | Not experimentally determined |
Structural and Molecular Insights:
1-(4-Aminopyridin-2-yl)azetidin-3-ol is comprised of a 4-aminopyridine ring linked via a nitrogen atom to the 1-position of an azetidin-3-ol ring. The presence of the aminopyridine moiety, a basic heterocycle, suggests the molecule will exhibit basic properties.[2] The azetidinol portion contributes to its polarity and potential for hydrogen bonding.
Lipophilicity (logP):
The partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes.[8] The predicted XlogP of -0.2 for 1-(4-Aminopyridin-2-yl)azetidin-3-ol suggests that the compound is relatively hydrophilic.[7] A low logP value often correlates with higher aqueous solubility but may present challenges in traversing lipid-rich barriers like the blood-brain barrier. It is important to note that this is a computational prediction; experimental determination is crucial for accurate assessment.
Experimental Protocols for Physicochemical Characterization
To address the gaps in the experimental data for 1-(4-Aminopyridin-2-yl)azetidin-3-ol, the following sections detail robust, field-proven methodologies for determining key physicochemical parameters. The choice of these methods is guided by their reliability, reproducibility, and relevance in a drug discovery setting.
Determination of Aqueous Solubility via the Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium between the solid and dissolved states of a compound.[9][10] This method is particularly valuable for lead optimization and pre-formulation studies.[11]
Protocol:
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Preparation:
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Accurately weigh an excess amount of 1-(4-Aminopyridin-2-yl)azetidin-3-ol into several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.[9]
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Prepare the desired aqueous buffer systems (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2).
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-
Equilibration:
-
Add a precise volume of the chosen buffer to each vial.
-
Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25°C or 37°C) and agitation speed (e.g., 300 RPM).[9]
-
Allow the samples to equilibrate for a sufficient duration, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.[9][10]
-
-
Sample Processing:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Separate the saturated supernatant from the excess solid. This can be achieved by either centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same buffer.
-
Analyze the concentration of the compound in the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant, which represents its solubility.
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Workflow for Shake-Flask Solubility Determination:
Caption: Shake-Flask Solubility Workflow.
Determination of Lipophilicity (logP) via HPLC-based Method
Rationale: While the shake-flask method is the traditional approach for logP determination, HPLC-based methods offer higher throughput, require less compound, and are less prone to issues like emulsion formation.[3][8] This method determines the retention time of a compound on a reverse-phase column and correlates it with the known logP values of a set of standard compounds.[12]
Protocol:
-
System Preparation:
-
Use a reverse-phase HPLC system with a C18 column.
-
The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). The composition is varied to achieve a range of retention times.
-
-
Standard Selection and Preparation:
-
Select a set of standard compounds with well-established logP values that bracket the expected logP of the test compound.
-
Prepare stock solutions of the standard compounds and the test compound in a suitable solvent.
-
-
Chromatographic Analysis:
-
Inject each standard and the test compound onto the HPLC system.
-
Measure the retention time (t_R) for each compound.
-
Determine the void time (t_0) of the system by injecting a non-retained compound (e.g., uracil).
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-
Data Analysis and Calculation:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Plot log(k') versus the known logP values of the standard compounds to generate a calibration curve.
-
From the retention time of the test compound, calculate its log(k') and use the calibration curve to determine its experimental logP.
-
Workflow for HPLC-based logP Determination:
Sources
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- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. 1-(4-aminopyridin-2-yl)azetidin-3-ol [myskinrecipes.com]
- 7. PubChemLite - 1-(4-aminopyridin-2-yl)azetidin-3-ol (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scielo.br [scielo.br]
- 11. enamine.net [enamine.net]
- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
